Bicine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c8-3-1-7(2-4-9)5-6(10)11/h8-9H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVCELGFZIQNCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
139-41-3 (mono-hydrochloride salt), 17123-43-2 (hydrochloride salt) | |
| Record name | Bicine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3041669 | |
| Record name | N,N-(2-Dihydroxyethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |
| Record name | Bicine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15757 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | Bicine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011727 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
150-25-4 | |
| Record name | Bicine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bicine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03709 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Bicine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7512 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7342 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N,N-bis(2-hydroxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-(2-Dihydroxyethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-bis(2-hydroxyethyl)glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.233 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BICINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J484QFI1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bicine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011727 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Theoretical Frameworks of Bicine S Buffering Capacity
Acid-Base Equilibrium and Proton Exchange Mechanisms of Bicine
This compound's buffering capability is rooted in the proton transfer equilibrium involving the tertiary amine and carboxyl groups within its structure. yunbangpharm.comvacutaineradditives.com As a zwitterionic compound, this compound can exist in different protonation states depending on the pH of the solution. In an acidic environment, the tertiary amino group can accept a proton, resulting in a positively charged molecule. Conversely, in an alkaline environment, the carboxyl group can donate a proton, leading to a negatively charged molecule. vacutaineradditives.com
This equilibrium can be represented as follows:
H₂L⁺ ⇌ HL ± H⁺ (pKa₁) HL ⇌ L⁻ + H⁺ (pKa₂)
Where HL represents the zwitterionic form of this compound. The second dissociation, with a pKa value around 8.3, is the one that provides the buffering capacity in the physiological range. cancer.gov The proton exchange mechanism involves the transfer of a proton to or from the tertiary nitrogen atom, which is the key to its function as a buffer in biological systems. researchgate.netrcemlearning.co.uk
Henderson-Hasselbalch Equation Application to this compound Buffer Systems
The relationship between the pH of a this compound buffer, its pKa, and the ratio of the concentrations of the conjugate base (L⁻) and the weak acid (HL) is described by the Henderson-Hasselbalch equation. wikipedia.orgmedlifemastery.com
pH = pKa + log ([L⁻]/[HL])
This equation is a fundamental tool for preparing this compound buffer solutions of a desired pH. medlifemastery.comkhanacademy.org By adjusting the ratio of the deprotonated form (conjugate base) to the protonated form (weak acid), a specific pH can be achieved. For this compound, the pKa₂ is the relevant value for its use as a physiological buffer. When the concentrations of the acidic and basic forms are equal ([L⁻] = [HL]), the pH of the solution is equal to the pKa of this compound. khanacademy.org This is the point of maximum buffering capacity. reachdevices.com
Influence of Ionic Strength on this compound's pKa and Buffering Range
The ionic strength of a solution, which is a measure of the total concentration of ions, can significantly affect the pKa of a buffer. ruc.dkpion-inc.com For this compound, as with other buffers, changes in ionic strength alter the activity coefficients of the ions in solution. reachdevices.com An increase in ionic strength leads to an "ionic atmosphere" that shields the charged species, thereby influencing the acid-base equilibrium. pion-inc.com
This Debye shielding effect can inhibit the dissociation of this compound molecules, which may lead to a decrease in its buffering capacity at high ionic strengths. yunbangpharm.com The effect of ionic strength on pKa can be approximated by extensions of the Debye-Hückel equation, particularly at low to moderate ionic strengths. researchgate.net It is crucial to consider and control the ionic strength when preparing and using this compound buffers to ensure the pH is accurate and the buffering capacity is optimal for the experimental conditions. ruc.dklclane.net For instance, studies have shown that for buffer solutions with an ionic strength similar to that of blood plasma (I = 0.16 mol·kg⁻¹), the pKa values need to be carefully evaluated. researchgate.net
Temperature Effects on this compound's Dissociation Constants and pH Stability
The dissociation constant (pKa) of this compound is notably dependent on temperature. yunbangpharm.comitwreagents.com As the temperature increases, the pKa of this compound decreases. ruc.dk This relationship is often expressed as d(pKa)/dT, which for this compound is approximately -0.018 per degree Celsius. itwreagents.com This means that for every 1°C increase in temperature, the pKa value decreases by 0.018 units.
This temperature dependence is a critical consideration in experiments conducted at temperatures other than the standard 25°C, such as physiological studies at 37°C. yunbangpharm.com For example, the pKa of this compound is 8.35 at 20°C, but it drops at higher temperatures. yunbangpharm.comwikipedia.org Failure to account for this shift can lead to significant deviations between the target pH and the actual pH of the buffer. yunbangpharm.com The thermodynamic quantities associated with the dissociation, such as the enthalpy change (ΔH°), dictate this temperature dependence and have been experimentally determined for this compound. cancer.govresearchgate.net
| Temperature (°C) | pKa of this compound |
| 5 | Value not available |
| 20 | 8.35 yunbangpharm.comwikipedia.org |
| 25 | 8.334 cancer.gov, 8.26 |
| 37 | 8.156 researchgate.net, 8.17 yunbangpharm.com |
| 55 | Value not available |
Computational and Theoretical Modeling of this compound's Buffering Properties
Computational methods, such as molecular dynamics (MD) simulations, are increasingly used to study the behavior of biomolecules and buffering agents like this compound at an atomic level. youtube.com These simulations can provide insights into the dynamic interactions between this compound molecules and their aqueous environment, including water molecules and other ions. mdpi.com
Theoretical models can be used to predict the protonation states of this compound's functional groups under various pH conditions, which is crucial for understanding its function. github.ionih.gov By simulating the movement and interactions of atoms over time, MD can help to elucidate the mechanisms of proton exchange and the influence of environmental factors like temperature and ionic strength on the buffer's properties. nih.govrsc.org While specific computational studies focusing solely on this compound's buffering properties are not extensively detailed in the provided context, the principles of using MD and other theoretical approaches to study similar molecules, like glycine (B1666218), are well-established. nih.gov These methods offer a powerful complement to experimental data for a comprehensive understanding of this compound's buffering behavior. youtube.com
Methodological Applications of Bicine in Biochemical Research
Enzyme Kinetics and Assays Utilizing Bicine Buffers
The stability of pH is a critical parameter in the study of enzyme kinetics and the development of reliable enzymatic assays. This compound, with a pKa of 8.35 at 25°C, provides a stable pH environment between 7.6 and 9.0, making it a suitable buffer for a wide range of enzymatic reactions that exhibit optimal activity within this alkaline range. vacutaineradditives.com
The catalytic activity of an enzyme is profoundly influenced by the pH of its surrounding medium. creative-enzymes.comresearchgate.net Deviations from the optimal pH can lead to alterations in the ionization state of amino acid residues within the active site and on the enzyme surface, which can, in turn, affect substrate binding and the catalytic mechanism. creative-enzymes.com Extreme pH values can cause irreversible denaturation of the enzyme, leading to a complete loss of activity. vacutaineradditives.com
This compound buffer is instrumental in studies aimed at determining the optimal pH for enzyme activity. By preparing a series of this compound buffers with varying pH values within its buffering range, researchers can systematically assess enzyme activity as a function of pH. This allows for the precise determination of the pH at which the enzyme exhibits maximal catalytic efficiency. The ability of this compound to maintain a constant pH throughout the course of an experiment is crucial for obtaining accurate and reproducible results. patsnap.com The selection of an appropriate buffer, such as this compound, is a foundational step in ensuring the reliability of enzyme assays. patsnap.com
The following table illustrates the effect of pH on the relative activity of a hypothetical enzyme in a this compound buffer system.
| pH | Relative Activity (%) |
|---|---|
| 7.6 | 75 |
| 7.8 | 85 |
| 8.0 | 95 |
| 8.2 | 100 |
| 8.4 | 98 |
| 8.6 | 90 |
| 8.8 | 80 |
| 9.0 | 70 |
The stability of substrate solutions is paramount for accurate kinetic analysis. researchgate.net Some substrates may be prone to degradation or non-enzymatic reactions at certain pH values. This compound buffer helps to maintain a constant pH, thereby minimizing substrate instability that could lead to erroneous kinetic measurements. By providing a stable pH environment, this compound ensures that the observed reaction rate is a true reflection of the enzyme's catalytic activity and not an artifact of substrate degradation. vacutaineradditives.com
Furthermore, in reactions that produce or consume protons, the buffering capacity of this compound prevents significant shifts in pH that could alter the ionization state of the substrate, thereby affecting its interaction with the enzyme. vacutaineradditives.com This is particularly important in prolonged kinetic experiments where the accumulation of acidic or basic byproducts could otherwise alter the reaction conditions.
This compound buffer has been specifically implicated in the kinetic analysis of creatine (B1669601) kinase. hbdsbio.com Creatine kinase is a pivotal enzyme in cellular energy metabolism, catalyzing the reversible transfer of a phosphate (B84403) group from ATP to creatine. sigmaaldrich.com The study of its kinetics is crucial for understanding its role in both normal physiology and in pathological conditions.
The optimal pH for the forward reaction of creatine kinase (ATP and creatine as substrates) is approximately 9.0, while the reverse reaction (phosphocreatine and ADP as substrates) has an optimal pH of around 6.0-7.0. The use of this compound buffer, with its buffering range of 7.6-9.0, is well-suited for studying the forward reaction under optimal conditions. hbdsbio.com For instance, kinetic assays for creatine kinase often employ a coupled enzyme system where the production of ATP is linked to the reduction of NADP+, which can be monitored spectrophotometrically at 340 nm. sigmaaldrich.com Maintaining a stable alkaline pH with this compound is essential for the optimal performance of the enzymes in such coupled assays.
When utilizing this compound buffer in assays involving oxidase enzymes, it is important to consider the potential for the buffer to participate in side reactions. Some studies have suggested that Good's buffers, including this compound, can interact with certain enzymatic systems to produce radicals. This is a critical consideration as the formation of radicals can interfere with the reaction being studied, potentially leading to inaccurate kinetic data or misinterpretation of results. Therefore, when working with enzymes that have oxidase activity, it is advisable to perform control experiments to assess the potential for this compound to influence the reaction through radical formation.
Protein Research Methodologies Incorporating this compound
Beyond its applications in enzymology, this compound is also a valuable tool in broader protein research, particularly in the challenging field of protein crystallization.
The formation of well-ordered protein crystals is a prerequisite for determining the three-dimensional structure of a protein by X-ray crystallography. Protein crystallization is a complex process that is influenced by a multitude of factors, including pH, precipitant concentration, and temperature. nih.govphotophysics.comresearchgate.net The pH of the crystallization solution is a critical parameter as it affects the surface charge of the protein, which in turn influences protein-protein interactions and the formation of an ordered crystal lattice. nih.gov
This compound is frequently used as a buffering agent in protein crystallization screens and optimization experiments. hbdsbio.com Its ability to maintain a stable pH within the 7.6 to 9.0 range is beneficial for many proteins that are stable and crystallize under mildly alkaline conditions. vacutaineradditives.com By systematically varying the pH of the this compound buffer, researchers can explore a range of conditions to identify the optimal pH for crystal growth. The use of an appropriate buffer like this compound can significantly increase the probability of obtaining high-quality crystals suitable for diffraction studies. vacutaineradditives.comvacutaineradditives.com
The following table provides examples of proteins that have been crystallized using this compound buffer as a component of the crystallization solution.
| Protein | Organism | This compound Buffer Conditions (pH) |
|---|---|---|
| Hypothetical Protein A | Escherichia coli | 8.5 |
| Hypothetical Protein B | Homo sapiens | 8.0 |
| Hypothetical Protein C | Saccharomyces cerevisiae | 8.2 |
| Hypothetical Protein D | Thermus aquaticus | 7.8 |
Protein Purification Techniques and this compound Compatibility
This compound (N,N-bis(2-hydroxyethyl)glycine) is a biological buffer that finds utility in various protein purification techniques due to its buffering capacity in the pH range of 7.6 to 9.0. hbdsbio.comvacutaineradditives.com Its compatibility with methods such as chromatography and its role in maintaining a stable pH environment make it a valuable component in protein purification workflows. vacutaineradditives.com
Thin-Layer Ion Exchange Chromatography for Protein Resolution
This compound has been successfully employed as a buffer component in thin-layer ion-exchange chromatography (TLC) for the separation of proteins. In one study, optimal conditions for the separation of four model proteins—albumin, transferrin, lactoferrin, and lysozyme—were established using a this compound-buffered system. nih.gov The net charges of these proteins were calculated at different pH values to determine the most suitable pH for separation. nih.gov
The research identified a 0.01 M this compound buffer at a pH of 8.50 as the optimal condition for achieving separation. This was combined with a three-step elution process using varying concentrations of sodium chloride (NaCl) to successfully resolve the mixture of proteins. nih.gov
| Parameter | Condition |
|---|---|
| Buffer | This compound |
| Buffer Concentration | 0.01 M |
| pH | 8.50 |
| Elution Steps (NaCl Concentration) | Step 1: 0.01 M |
| Step 2: 0.025 M | |
| Step 3: 0.10 M |
Protein Extraction from Tissues and Cells
This compound is a key component in certain commercial reagents designed for the extraction of total protein from mammalian tissues and cells. One such reagent, T-PER™ (Tissue Protein Extraction Reagent), utilizes a formulation containing 25 mM this compound and 150 mM sodium chloride at a pH of 7.6. thermofisher.comresearchgate.net This reagent, which includes a non-denaturing detergent, is effective for extracting total protein from a variety of tissues, including the heart, liver, kidney, lung, and spleen, and is suitable for use with both fresh and frozen samples. thermofisher.com The use of an appropriate buffer solution during protein extraction is crucial for improving the stability of protein molecules, facilitating their isolation from non-soluble cellular components, and protecting their integrity by maintaining a stable environment. gbiosciences.com
Protein Stability Enhancement in this compound-Buffered Solutions
The stability of proteins in solution is highly dependent on maintaining a constant pH, as deviations can lead to changes in protein conformation and subsequent denaturation or aggregation. vacutaineradditives.comyunbangpharm.com this compound, by acting as a buffering agent, helps to maintain a stable pH environment, which in turn promotes protein stability. vacutaineradditives.com This characteristic is particularly valuable during protein purification and crystallization processes. vacutaineradditives.com
However, the buffering capacity of this compound is sensitive to temperature fluctuations. The pKa of this compound decreases as the temperature rises, which can cause significant shifts in the pH of the solution. yunbangpharm.com For instance, the pKa of this compound is 8.35 at 20°C, and this can drop to 8.17 at 37°C. yunbangpharm.com Such a pH shift can negatively impact protein stability, potentially reducing the efficiency of purification steps like affinity chromatography or hindering the formation of protein crystals. yunbangpharm.com Therefore, while this compound can enhance protein stability by controlling pH, it is crucial to manage the temperature of the solution to ensure the buffer's effectiveness. vacutaineradditives.comyunbangpharm.com
Studies on Amyloid-β Fibril Formation and Aggregation
This compound has been identified as a significant promoter of the aggregation of amyloid-β (Aβ) peptides, particularly Aβ40, which is a key component of the amyloid plaques found in cerebral amyloid angiopathy. nih.govplos.orgsemanticscholar.orgnih.gov The in vitro aggregation of Aβ40 is typically a slow process, which can impede research and the screening of potential therapeutic molecules. nih.govplos.orgnih.gov
Research has demonstrated that this compound buffer accelerates the formation of β-sheet-rich Aβ40 fibrils in a rapid and reproducible manner. nih.govplos.orgsemanticscholar.org This effect was observed to be dependent on both the concentration of this compound and the incubation time. nih.govplos.org Thioflavin T (ThT) fluorescence assays showed that this compound effectively promotes the formation of these fibrils, with an EC50 of 837 nM. nih.govplos.orgsemanticscholar.org The resulting aggregates were confirmed to be rich in β-sheets and exhibited toxicity. nih.govplos.orgnih.gov These findings highlight the crucial role of buffer selection in in vitro studies of amyloid fibrillogenesis and establish this compound as a tool to expedite Aβ40 aggregation for experimental purposes. nih.govplos.org
| Condition | Observation | Technique |
|---|---|---|
| Increasing this compound Concentration (78.13 µM to 20 mM) | Concentration-dependent increase in fibril formation (EC50 = 837 nM) | Thioflavin T (ThT) Fluorescence Assay |
| Incubation in 20 mM this compound over time (2, 4, and 7 days) | Time-dependent increase in fibril formation | Thioflavin T (ThT) Fluorescence Assay |
| Incubation in 20 mM this compound for 2 days | Formation of β-sheet-rich structures | Circular Dichroism (CD) Spectroscopy |
| Incubation in 20 mM this compound for 2 days | Presence of fibrillar aggregates | Transmission Electron Microscopy (TEM) |
| Incubation in 20 mM this compound (2, 4, and 7 days) | Formation of oligomeric aggregates | SDS-PAGE with Photo-Induced Cross-Linking of Unmodified Proteins (PICUP) |
Electrophoretic Separations Employing this compound Buffer Systems
This compound has been incorporated into buffer systems for various electrophoretic techniques, where it contributes to the resolution of proteins and peptides. hbdsbio.comnih.gov
SDS-PAGE for Protein and Peptide Resolution
A novel buffer system for doubled sodium dodecyl sulfate-polyacrylamide gel electrophoresis (dSDS-PAGE) based on this compound has been developed for the analysis of membrane proteins. nih.gov This this compound-dSDS-PAGE method was compared to the standard glycine-dSDS-PAGE (Laemmli protocol) and a Tricine-dSDS-PAGE system for their ability to separate membrane proteins from the bacterium Clostridium thermocellum. nih.gov
The results indicated that the this compound-based system was superior, providing enhanced resolution and a greater representation of proteins. nih.gov Specifically, large-format gel experiments showed a 151% increase in the number of protein spots with this compound-dSDS-PAGE compared to the glycine-based system. nih.gov This demonstrates the advantage of using this compound in the running buffer for achieving better separation of complex protein mixtures, particularly membrane proteins. nih.gov While Tricine-based systems are often used for the resolution of low molecular weight proteins and peptides, the this compound system has shown superior performance for membrane proteome analysis. nih.govthermofisher.comresearchgate.net
| Buffer System | Increase in Protein Spot Count (Compared to Glycine-dSDS-PAGE) |
|---|---|
| Tricine-dSDS-PAGE | 112% |
| This compound-dSDS-PAGE | 151% |
Capillary Electrophoresis Applications
This compound serves as a buffer component in the electrolyte solutions used in capillary electrophoresis (CE), particularly in the modality of capillary zone electrophoresis (CZE). hbdsbio.com In CZE, analytes are separated within a narrow-bore capillary filled with an electrolyte, based on their differing electrophoretic mobilities when a high voltage is applied. nih.govlibretexts.org The buffer, containing an agent like this compound, constitutes the background electrolyte that conducts the current and maintains a constant pH throughout the separation process. The choice of buffer is critical as it can influence the charge of the analytes and the electroosmotic flow (EOF), which are key determinants of migration time and separation efficiency. nih.gov
Influence of this compound on Electrophoretic Mobility and Resolution
The zwitterionic nature of this compound is particularly advantageous in capillary electrophoresis. Zwitterionic buffers, when operated around their isoelectric point, exhibit low conductivity. This characteristic is crucial because the application of high electric fields in CE can lead to significant resistive heating, known as Joule heating. wikipedia.org
Excessive Joule heating can create a radial temperature gradient across the capillary, where the center is hotter than the walls. This temperature difference leads to variations in the viscosity of the electrolyte and, consequently, variations in the electrophoretic mobility of the ions across the capillary's diameter. wikipedia.org This phenomenon results in band broadening and a loss of resolution. wikipedia.org By using a low-conductivity buffer like this compound, the generation of Joule heat is minimized. This leads to a more uniform temperature profile within the capillary, ensuring that electrophoretic mobility remains consistent and resulting in sharper peaks and enhanced separation resolution. wikipedia.orgusp.org
The table below summarizes the key properties of this compound relevant to its use in electrophoresis.
| Property | Value/Characteristic | Impact on Capillary Electrophoresis |
| Chemical Structure | Zwitterionic (dipolar ion) at working pH | Lowers buffer conductivity, reducing Joule heating. |
| pKa (at 25°C) | 8.1 - 8.5 | Provides stable pH buffering in the alkaline range. |
| Useful pH Range | 7.6 - 9.0 | Suitable for separating molecules that are stable and charged at alkaline pH. |
| Conductivity | Low | Minimizes thermal gradients, leading to sharper peaks and higher resolution. |
Chromatographic Applications of this compound
This compound's utility extends to various chromatographic techniques, where it is used as a component of the mobile phase or buffer system to facilitate the separation of molecules. hbdsbio.com
Its applications in chromatography include:
Thin-Layer Ion Exchange Chromatography: this compound has been successfully employed in buffer systems for the resolution of proteins using thin-layer ion exchange chromatography. discofinechem.com
Cation Chromatography: It can be used in the separation and analysis of components in specific industrial applications, such as gas sweetening solvents, where this compound itself can be separated and quantified by cation chromatography. metrohm.com
High-Performance Liquid Chromatography (HPLC): this compound is used as a buffering agent in various HPLC methods. It has been utilized in both reverse-phase (RP) and mixed-mode chromatography for the analysis of different compounds. sielc.com For mass spectrometry-compatible methods, acids like phosphoric acid in the mobile phase can be substituted with formic acid while still using this compound as the buffer. sielc.com
The table below summarizes the diverse chromatographic applications of this compound.
| Chromatographic Technique | Role of this compound | Application Example |
| Thin-Layer Ion Exchange | Buffer Component | Protein resolution and separation. discofinechem.com |
| Cation Chromatography | Analyte/Buffer | Analysis of this compound in gas sweetening solvents. metrohm.com |
| Reverse-Phase HPLC | Mobile Phase Buffer | Analysis of this compound and other small molecules. sielc.com |
| Mixed-Mode HPLC | Mobile Phase Buffer | High-resolution separation of this compound with UV detection. sielc.com |
Buffering Agent in Mobile and Stationary Phases
This compound serves as a crucial buffering agent in various chromatographic techniques, ensuring pH stability which is critical for the reproducible separation of molecules. It has been utilized in thin-layer ion-exchange chromatography for the resolution of proteins. telomer.com.trnih.gov In this method, the consistent pH maintained by the this compound buffer is essential for the differential binding of proteins to the ion-exchange matrix, allowing for their effective separation.
In the context of gas sweetening solvents, which are based on organic amines, this compound can be an undesirable corrosive component. Cation chromatography is employed to detect and quantify this compound in these solvents. Because this compound is amphoteric, its amine groups are protonated under the analytical conditions, enabling its separation via cation chromatography with direct conductivity detection. boneandcancer.org
HPLC Method Development and Analysis
In High-Performance Liquid Chromatography (HPLC), the selection of a proper buffer is a critical step in method development, especially for ionizable compounds, as it controls the retention and selectivity of the separation. nih.gov Buffers are most effective within ±1 pH unit of their pKa. nih.gov this compound, with a pKa of 8.3, is well-suited for maintaining a stable pH in the slightly alkaline range of 7.3 to 9.3. ucdavis.edu
While specific applications of this compound in developing methods for other analytes are not extensively detailed, the principles of buffer selection in HPLC highlight its potential utility. For instance, in reversed-phase HPLC, controlling the mobile phase pH is crucial for achieving reproducible separation of ionizable analytes. upenn.edu this compound's buffering range makes it a candidate for methods requiring stable alkaline conditions.
This compound itself can be analyzed by reversed-phase HPLC using a mobile phase typically consisting of acetonitrile, water, and an acid like phosphoric or formic acid. nih.gov Specific methods have been developed for its analysis on various columns, such as the mixed-mode Primesep 100 column, which can retain and separate the zwitterionic this compound. researchgate.net
| Parameter | HPLC Method 1 | HPLC Method 2 |
| Column | Newcrom R1 | Primesep 100 |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Acetonitrile (20%), Water, Sulfuric Acid (0.1%) |
| Detection | MS-compatible (with formic acid) | UV at 200 nm |
| Application | Analysis of this compound | Analysis of this compound |
Biological Assays and Research Protocols
This compound is a preferred buffer for a variety of biological assays due to its biocompatibility and effective buffering capacity in the physiological pH range. It is particularly valuable for low-temperature biochemical studies where pH stability is critical. nih.gov
Luciferase Assays and Light Production
In bioluminescence research, this compound has been noted for its favorable effects on luciferase assays. Compared to other common buffers, this compound buffer solutions can enhance light production from the luciferase enzyme in the presence of adenosine (B11128) triphosphate (ATP). researchgate.net The stability and intensity of the luminescent signal are highly dependent on the buffer composition and pH. nih.gov While the optimal pH for firefly luciferase is typically around 8.0, maintaining this pH with a suitable buffer like this compound is crucial for assay sensitivity and reproducibility. The composition of the assay buffer, including the buffering agent, can be modulated to either produce a high-intensity flash of light or a more stable, long-lasting glow, depending on the experimental requirements. nih.gov
Beta-Galactosidase Assays
(No information found in search results for the use of this compound in Beta-Galactosidase Assays)
Guanine (B1146940) Enzyme Histochemical Detection
This compound buffer is integral to a modified and improved histochemical method for the detection of the enzyme guanase (guanine deaminase). Traditional methods for demonstrating guanase activity were often hampered by heavy background staining, which obscured cellular details. The use of guanine as a substrate dissolved in this compound buffer has been shown to overcome these technical difficulties, resulting in a clear and specific localization of the enzyme.
This modified protocol has been successfully applied to determine the intracellular distribution of guanase in human liver tissue. Research has shown that in normal human liver, guanase is present in the cytoplasm of hepatocytes, with stronger activity in the periportal area compared to the perivenular hepatocytes. The specificity of the reaction using the this compound buffer system was confirmed through the use of specific guanase inhibitors. This compound is also the buffer of choice in LC-MS/MS assays for measuring guanine deaminase activity, where it is used at a concentration of 50 mM at pH 7.8 to ensure optimal enzyme kinetics.
Molecular Biology Protocols
This compound's stable buffering capacity and compatibility with biological molecules make it suitable for various molecular biology applications. It is frequently used in solutions for protein and peptide crystallization. nih.govucdavis.edu The pH of the solution is a critical variable in protein crystallization, as it influences the surface charge of the protein and its interactions, and this compound's buffering range is effective for this purpose.
Furthermore, this compound has been a key component in advancing electrophoresis techniques. A novel this compound-based running buffer system was developed for doubled sodium dodecyl sulfate-polyacrylamide gel electrophoresis (dSDS-PAGE) of membrane proteins. When compared to the standard glycine-based Laemmli protocol and a Tricine-based system, the this compound-dSDS-PAGE method demonstrated superior performance.
| Electrophoresis System | Increase in Protein Spot Count (vs. Glycine-dSDS-PAGE) |
| Tricine-dSDS-PAGE | 112% |
| This compound-dSDS-PAGE | 151% |
This significant increase in protein spot count indicates that the this compound-based system provides enhanced resolution and a better representation of membrane proteins, making it a superior method for membrane proteome analysis. this compound is also used as a buffer in polymerase chain reactions (PCR).
DNA Extraction Protocols requiring pH Stability
The successful isolation of high-quality deoxyribonucleic acid (DNA) is a foundational step for most molecular biology applications. The integrity and stability of the DNA molecule are highly dependent on the pH of the surrounding environment during the extraction process. imcstips.com Buffers are a critical component of extraction solutions, designed to lyse cells while protecting the released DNA from degradation by maintaining a stable pH. mpbio.com
DNA molecules are most stable in a neutral to slightly alkaline pH range, typically between 5 and 9. lingjunbio.comaatbio.com Deviations outside this range can lead to significant damage. At acidic pH levels (below 5), DNA is prone to depurination, where purine (B94841) bases are lost. Conversely, at highly alkaline pH levels (above 9), the hydrogen bonds between the DNA strands can break, causing denaturation. aatbio.com During cell lysis, the release of various intracellular components can cause abrupt shifts in pH, necessitating a robust buffering agent to protect the nucleic acids. jnsparrowchemical.com
The selection of a buffer can significantly impact the yield and purity of the extracted DNA. A stable pH throughout the process ensures maximal recovery of intact DNA. lingjunbio.com
Table 1: Comparison of Key Properties of this compound and Tris-HCl Buffers
| Property | This compound | Tris-HCl |
|---|---|---|
| Chemical Name | N,N-bis(2-hydroxyethyl)glycine | Tris(hydroxymethyl)aminomethane hydrochloride |
| Useful pH Range | 7.6 - 9.0 hbdsbio.com | 7.0 - 9.0 hbdsbio.com |
| pKa (25°C) | 8.26 microbiologie-clinique.com | 8.1 hbdsbio.com |
| Metal Ion Interaction | Forms weak complexes with some metals microbiologie-clinique.com | Generally considered non-coordinating |
Table 2: Illustrative Impact of Buffer pH on DNA Extraction Quality
| Buffer pH | Expected DNA Yield (Relative) | Purity (A260/A280 Ratio) | Potential Issues |
|---|---|---|---|
| 6.0 | Low | < 1.7 | Acidic depurination, DNA degradation aatbio.com |
| 7.4 | Optimal | ~1.8 - 1.9 | High stability, minimal degradation lingjunbio.com |
| 8.3 (this compound Buffered) | High | ~1.8 - 1.9 | Protects against pH shifts during lysis jnsparrowchemical.com |
| 10.0 | Low | > 2.0 | Alkaline denaturation, strand separation aatbio.com |
Polymerase Chain Reaction (PCR) Buffering
Polymerase Chain Reaction (PCR) is a technique used to amplify specific segments of DNA exponentially. The efficiency, specificity, and fidelity of this enzymatic reaction are highly sensitive to the components of the reaction mixture, particularly the buffer. semanticscholar.org The PCR buffer's primary role is to maintain a stable pH and provide a suitable ionic environment for the DNA polymerase enzyme to function optimally. hbdsbio.com this compound is utilized as a buffering agent in PCR applications due to its favorable characteristics. microbiologie-clinique.comhbdsbio.comhopaxfc.com
The activity of thermostable DNA polymerases, such as Taq polymerase, is pH-dependent. The pH of the PCR mixture is typically maintained between 8.0 and 9.2 for optimal enzyme performance. this compound, with its buffering range of 7.6-9.0, is well-suited to maintain this pH level throughout the thermal cycling process. hbdsbio.com Maintaining a stable pH is crucial because it affects not only the polymerase's catalytic activity but also the denaturation of the DNA template and the annealing of primers. hbdsbio.com
Furthermore, this compound exhibits a weak chelating effect on metal ions. microbiologie-clinique.com This is an important consideration in PCR, as the concentration of divalent cations, particularly magnesium ions (Mg²⁺), is a critical factor. Mg²⁺ is an essential cofactor for DNA polymerase. While strong chelating agents could sequester these ions and inhibit the reaction, this compound's mild interaction does not significantly interfere with the availability of Mg²⁺ for the enzyme, thus ensuring the reaction proceeds efficiently. microbiologie-clinique.comnih.gov This property helps in maintaining the delicate balance of cofactors required for high-fidelity DNA synthesis.
Table 3: Example Composition of a PCR Reaction Buffer
| Component | Typical Final Concentration | Function |
|---|---|---|
| This compound or Tris-HCl | 20-50 mM | Maintains stable pH (typically 8.0-9.0) hbdsbio.comhbdsbio.com |
| KCl | 10-50 mM | Facilitates primer annealing |
| MgCl₂ | 1.5-2.5 mM | Cofactor for DNA polymerase |
| dNTPs | 200 µM each | Building blocks for new DNA strands neb.com |
Table 4: Research Findings on PCR Buffer Components
| Research Focus | Key Findings | Implication for this compound Use |
|---|---|---|
| Buffer Composition | Mixing buffers like HEPES or MOPS with Tris can expand the dynamic range and improve the efficiency of real-time PCR. nih.gov | Suggests that alternative buffers like this compound could be optimized to enhance PCR performance. |
| pH Optimization | Varying the pH of the PCR buffer (e.g., from 8.3 to 9.2) is a key step in optimizing amplification for specific template/primer pairs. | This compound's buffering range is ideal for exploring optimal pH conditions within this span. |
| Metal Ion Inhibition | Contaminating metal ions (e.g., zinc, copper, iron) can strongly inhibit PCR. nih.gov | This compound's weak chelating properties might offer some protection against low-level metal ion contamination. |
Bicine Interactions and Their Research Implications
Metal Ion Complexation and Chelation Properties
Bicine is recognized for its capacity to form complexes with a variety of metal ions. krishisanskriti.orguminho.pt The presence of nitrogen and oxygen atoms in its structure allows for the formation of stable five-membered chelate rings with metal ions. krishisanskriti.org This chelating ability is a critical consideration in experimental design, as it can influence the availability of metal ions in solution. hopaxfc.com this compound has been shown to chelate heavy metal ions such as copper (Cu), cadmium (Cd), and lead (Pb). vacutaineradditives.comhbdsbio.com
The interaction between this compound and metal ions has been quantified through the determination of stability constants for various metal-Bicine complexes. These constants provide a measure of the strength of the complex formed. For many divalent transition metal ions, the formation of a 1:1 complex with the this compound anion is the predominant species in solution. researchgate.net The stability of these complexes generally follows the Irving-Williams order for divalent metal ions: Co(II) < Ni(II) < Cu(II). acs.org The enhanced stability of the Cu(II) complex is attributed to the Jahn-Teller effect. acs.org
Research has also explored the formation of ternary complexes where this compound, a metal ion, and another ligand are involved. acs.orgacs.orgcore.ac.uk The stability of these ternary complexes is influenced by the nature of the secondary ligand. acs.org
Table 1: Stability Constants (log K) of selected this compound-Metal Complexes
| Metal Ion | Log K | Conditions |
|---|---|---|
| Cu(II) | 8.1 | 1:1 Cu(II):this compound |
| Ni(II) | 6.2 | 1:1 Ni(II):this compound |
| Co(II) | 5.2 | 1:1 Co(II):this compound |
| Zn(II) | 5.8 | 1:1 Zn(II):this compound |
| Cd(II) | 5.3 | 1:1 Cd(II):this compound |
| Mn(II) | 3.3 | 1:1 Mn(II):this compound |
Note: The stability constants are indicative and can vary with experimental conditions such as temperature and ionic strength. The data presented is a synthesis of findings from multiple sources and represents a general trend.
The chelation of metal ions by this compound can significantly impact the activity of metalloenzymes, which require metal ions for their catalytic function. hopaxfc.comnih.gov The presence of a chelating buffer like this compound can reduce the concentration of free metal ions available to the enzyme, potentially leading to inhibition. hopaxfc.comnih.gov For instance, studies have shown that the activity of certain metal-dependent enzymes varies depending on the buffer used, with chelating buffers like Tris and this compound affecting kinetic parameters. nih.govresearchgate.net
However, the interaction is complex. In some cases, the formation of a metal-Bicine complex might facilitate a reaction. For example, in the presence of ATP, luciferase has been observed to produce more light in this compound buffer compared to other buffers. hbdsbio.com The impact of this compound on a specific metal-dependent enzyme is therefore dependent on the enzyme itself, the metal ion involved, and the reaction conditions.
Due to its strong complexation properties, the use of this compound in environmental and biological studies involving metal ions requires careful consideration. uminho.ptresearchgate.net The chelation of metals by this compound can alter their bioavailability and toxicity. hbdsbio.com This property has been explored for practical applications, such as in the remediation of heavy metal-contaminated soil, where this compound can help remove harmful metals like lead and cadmium without significantly affecting essential minerals like calcium and magnesium. vacutaineradditives.comhbdsbio.com
When using this compound in such studies, it is crucial to account for the metal-buffer stability constants to accurately interpret the results. uminho.pt The formation of metal-Bicine complexes can buffer not only the pH but also the concentration of free metal ions, which can have significant consequences for the system under investigation. researchgate.netnih.gov
Interactions with Biomolecules and Biological Systems
This compound is generally considered a biocompatible buffer and is widely used in applications involving proteins and nucleic acids. myskinrecipes.com It is often a component in buffers for protein electrophoresis (SDS-PAGE and native PAGE), protein crystallization, and various enzymatic assays. myskinrecipes.combostonbioproducts.comsigmaaldrich.com this compound is also used in cell culture media to maintain a stable pH for cell growth. myskinrecipes.com
The compatibility of this compound is partly due to its zwitterionic nature, which helps to stabilize the pH without significant interference with biological macromolecules. vacutaineradditives.com However, like any buffer, potential interactions should be evaluated for specific applications. myskinrecipes.com For example, research has shown that this compound can promote the rapid formation of β-sheet-rich amyloid-β fibrils, which has implications for studies on neurodegenerative diseases. nih.gov
While this compound's metal chelation can interfere with metal-dependent enzymes, in many other enzymatic reactions where metal ions are not a critical cofactor, this compound is considered to have minimal interference. acs.orghbdsbio.com It is frequently used as a buffer in enzyme reaction systems. vacutaineradditives.com
However, some studies have noted that this compound can interfere with certain analytical procedures. For example, this compound, along with other buffers like Tris, can interfere with the Lowry protein assay by affecting chromophore development. researchgate.netcapes.gov.br The effect, however, was noted to be less significant than that of other common buffers. capes.gov.br It is also important to be aware that under certain conditions, such as in the presence of enzymes with oxidase activity, this compound may form radicals. hbdsbio.com
Effects on Cell Metabolism and Growth
This compound (N,N-bis(2-hydroxyethyl)glycine) is a zwitterionic buffer commonly used in biological and biochemical research, including cell culture applications. hbdsbio.comfishersci.comabioreagents.com As one of the "Good's buffers," it is considered non-toxic to many cell lines. fishersci.commpbio.com Its primary role in cell culture is to maintain a stable physiological pH, typically in the range of 7.2-7.6, which is crucial for normal cell metabolism and growth. interchim.fr
Research has shown that this compound is effective for use in cell culture and can inhibit the growth of contaminants like Mycoplasma in animal tissue cultures. hbdsbio.com It also helps prevent the precipitation of iron salts in bacterial culture media. hbdsbio.com One study demonstrated that this compound, along with other Good's buffers like HEPES and Tricine, is non-toxic and effective for studying the optimal pH for the growth of various normal, virus-transformed, and cancer cells. fishersci.commpbio.com
In specific research contexts, this compound has been observed to influence cellular processes directly. For instance, in studies related to Alzheimer's disease, this compound was found to promote the rapid and reproducible aggregation of amyloid-β (Aβ40) peptides into β-sheet-rich fibrils. nih.govplos.org This effect, which accelerates a process that is otherwise slow in vitro, is valuable for experimental screening of molecules targeting Aβ aggregation. nih.govplos.org The study noted that the Aβ40 aggregates formed in the presence of this compound exhibited cytotoxicity in HT-22 neuronal cell lines. plos.org
Degradation Pathways and Products of this compound
While this compound is valued for its stability as a biological buffer, in industrial settings, particularly in gas treating processes, it is known as a degradation product of alkanolamine solutions. wecklabs.comscribd.com Its formation and presence in these systems have significant operational consequences. researchgate.netscribd.com
Formation in Gas Treating Amine Solutions
This compound is commonly identified as a contaminant in amine gas treating solutions that use alkanolamines like methyldiethanolamine (MDEA), diethanolamine (B148213) (DEA), and monoethanolamine (MEA). wecklabs.comresearchgate.net Its formation is a result of the chemical degradation of these primary amines due to operational conditions. researchgate.net
Several pathways for this compound formation have been proposed:
Oxidation of Precursors: The most cited pathway involves the oxidation of amine precursors. wecklabs.comsulfurrecovery.com For example, MDEA can degrade into intermediate products like DEA and triethanolamine (B1662121) (TEA). researchgate.netresearchgate.netaiche.org These intermediates, particularly TEA, can then be oxidized to form this compound. researchgate.netresearchgate.net The presence of oxygen (O2) or other oxidizing agents like sulfur dioxide (SO2) in the system is a critical factor for this oxidative degradation. wecklabs.comresearchgate.net
Reaction with Aldehydes: Another significant pathway involves the reaction of DEA with aldehydes. sulfurrecovery.comresearchgate.net Glyoxal, which is sometimes used as a hydrogen sulfide (B99878) (H2S) scavenger, can react with DEA to produce this compound. wecklabs.comscribd.comsulfurrecovery.com Similarly, the interaction between DEA and another reactive intermediate, hydroxyacetaldehyde, has been proposed as a formation route. researchgate.net These reactions often occur at the higher temperatures found in the stripper reboiler section of the plant (120°C+). researchgate.net
The table below summarizes the key precursors and conditions leading to this compound formation in industrial amine solutions.
| Precursor Amine | Key Reactants/Conditions | Proposed Pathway |
| Methyldiethanolamine (MDEA) | Oxygen (O₂), High Temperature | Disproportionation to TEA, followed by oxidation to this compound. researchgate.netresearchgate.net |
| Diethanolamine (DEA) | Glyoxal, Hydroxyacetaldehyde, Oxygen (O₂) | Reaction with aldehydes or direct oxidation. wecklabs.comsulfurrecovery.comresearchgate.net |
| Triethanolamine (TEA) | Oxygen (O₂) | Direct oxidation of a hydroxyethyl (B10761427) group. wecklabs.comresearchgate.net |
Reactions Leading to Degradation Products
This compound itself is a final degradation product in many of these sequences, rather than an intermediate that leads to further degradation products. tandfonline.com The primary reactions discussed in research are those that lead to the formation of this compound, which is a stable amino acid. researchgate.netcore.ac.uk
The key reaction types that result in this compound as a product include:
Oxidative Disproportionation: This process can occur at lower temperatures where MDEA reacts under air to form intermediates that eventually lead to this compound. tandfonline.com
Autoxidation of Carbon-based Radicals: This is another proposed mechanism where radicals formed from the initial amine lead to this compound as a final product. tandfonline.com
Nucleophilic Substitution: At high temperatures (e.g., >120°C), MDEA can undergo SN2 substitution reactions to form secondary amines like DEA. researchgate.netutexas.edu These highly nucleophilic secondary amines then react with carbonyls from aldehydes to form an alcohol intermediate, which rearranges and is subsequently oxidized to form the amino acid this compound. researchgate.net
Implications for Industrial and Analytical Applications
The presence of this compound in industrial systems, especially gas treating plants, has significant negative implications.
Corrosion: this compound is a strong chelating agent for iron. researchgate.net While not necessarily corrosive on its own, in the presence of hydrogen sulfide (H2S), it can initiate a rapid and aggressive corrosion mechanism. wecklabs.comresearchgate.netscribd.com this compound chelates iron from protective iron sulfide (FeS) layers on carbon steel equipment, increasing the solubility of iron and exposing fresh metal surfaces to further attack. scribd.comresearchgate.net This accelerates corrosion, potentially leading to equipment failure. academicjournals.org Studies have shown that specific degradation products, including this compound, enhance the corrosion of both carbon and stainless steel. researchgate.netresearchgate.netsintef.no It is often recommended to keep this compound levels below 250 ppm in MDEA solutions to minimize corrosion. scribd.com
Formation of Heat Stable Amine Salts (HSAS): As a carboxylic acid, this compound reacts with the amines in the solution to form Heat Stable Amine Salts (HSAS). wecklabs.comscribd.comsulfurrecovery.com These salts are "heat stable" because they cannot be regenerated by the heat in the stripper, effectively reducing the amount of free amine available to capture acid gases and lowering the plant's efficiency. sulfurrecovery.com
Analytical Challenges: The presence and impact of this compound necessitate its monitoring. Specialized analytical methods are required for its accurate quantification in complex amine solutions. researchgate.netresearchgate.net A common and robust method is ion chromatography coupled with tandem mass spectrometry (IC-MS/MS), which can precisely determine this compound concentrations as low as 20 ppm. wecklabs.comscribd.com
Potential for Maillard Reactions in Chemical Modifications
Beyond its roles as a buffer and an industrial contaminant, this compound has been investigated for its potential in the chemical modification of materials through Maillard reactions. uac.ptresearchgate.net This type of non-enzymatic browning reaction, common in food chemistry, occurs between an amine and a reducing sugar upon heating. researchgate.netnih.gov
Recent research has explored using this compound in combination with thermal modification to improve the properties of wood. uac.pttandfonline.com The concept involves impregnating wood species, such as spruce and beech, with this compound and then applying heat to induce Maillard-type reactions between the this compound and the reducing sugars naturally present in the wood's hemicelluloses. uac.ptresearchgate.net
Key findings from these studies include:
Interaction with Wood Components: Infrared spectroscopy analysis suggested that interactions occur between this compound and the wood structure during the combined chemical-thermal treatment. uac.pt
Limited Efficacy: While the treatment showed some potential, initial studies found that the this compound was almost completely leached from the wood after exposure to water, leading to a loss of any beneficial effects. tandfonline.comdiva-portal.org
Attempts at Enhancement: A subsequent study investigated whether the addition of glucose (a reducing sugar) or citric acid could enhance the Maillard reaction and stabilize the this compound within the wood matrix. tandfonline.comdiva-portal.org However, the results indicated that neither glucose nor citric acid appeared to improve the reactivity or retention of this compound in the wood. tandfonline.comdiva-portal.org While a high anti-swelling efficiency was observed when citric acid was used, this was attributed to the effects of the citric acid and glucose, with no clear indication that this compound was successfully retained. diva-portal.org
This area of research suggests a novel application for this compound, though further work is needed to overcome challenges related to the stability and permanence of the modification. tandfonline.comdiva-portal.org
Advanced Research Perspectives on Bicine
Structural Modification and Derivatization for Enhanced Research Utility
While Bicine is highly effective in its native form, researchers have explored its structural modification to create derivatives with enhanced properties for specific applications. The core structure of this compound, featuring a glycine (B1666218) backbone with two hydroxyethyl (B10761427) substituents, offers sites for chemical modification to alter characteristics such as lipophilicity, membrane permeability, and interaction with specific targets.
A notable area of research involves the synthesis of lipophilic derivatives of this compound to improve the cellular uptake of conjugated molecules. In one study, a series of this compound derivatives were synthesized by conjugating them with N³-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP), an inhibitor of glucosamine-6-phosphate synthase. nih.gov The resulting compounds demonstrated significantly higher lipophilicity compared to the free inhibitor. This increased potential to cross the cytoplasmic membrane translated to enhanced antifungal activity, showcasing how this compound can be used as a scaffold to improve the delivery and efficacy of therapeutic agents. nih.gov This approach highlights a key strategy: using this compound's biocompatible structure as a carrier to modify the pharmacokinetic properties of other molecules.
Future research in this area could focus on:
Targeted Delivery: Attaching targeting moieties to a this compound scaffold to deliver drugs or probes to specific cells or organelles.
Chelating Agents: Modifying the carboxyl and hydroxyl groups to create more potent or specific metal ion chelators for applications in controlling metal-catalyzed reactions or for heavy metal remediation.
Polymer Conjugation: Grafting this compound onto polymers to create materials with built-in buffering capacity for applications in biomaterials and tissue engineering.
Development of Novel this compound-Based Buffering Systems
Beyond its use as a single-component buffer, this compound is being incorporated into novel and multi-component buffering systems designed to offer broader pH ranges, improved stability, or specific functionalities for complex experimental setups like protein crystallization and electrophoresis. sigmaaldrich.com
One innovative approach is the development of multi-buffer systems that provide a linear pH gradient over a wide range without changing the chemical composition of the buffering agent. nih.gov While not exclusively based on this compound, the principle allows for the inclusion of this compound with other buffers (like MES, HEPES, or CAPS) to create customized, broad-range systems. Such systems are invaluable in protein crystallization screening, where identifying the optimal pH is critical. nih.gov By combining buffers with adjacent pKa values, including this compound for the alkaline range, researchers can finely tune the pH while minimizing the variables in the crystallization trial, as the buffer chemistry remains consistent.
This compound has also been a key component in specialized electrophoretic systems. For instance, a multiphasic buffer system incorporating this compound has been described for the sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) of proteins and peptides, allowing for high-resolution separation of molecules across a wide range of molecular masses. sigmaaldrich.com These systems leverage this compound's specific ionic properties to create sharp, well-defined bands, improving the accuracy of molecular weight determination.
Comparative Studies with Other Biological Buffers
The selection of a buffer is critical as it can significantly influence experimental outcomes. This compound is often compared with other common biological buffers like Tris and HEPES to determine the most suitable agent for a given application.
This compound, Tris, and HEPES are all widely used but possess distinct properties that make them suitable for different conditions. This compound is effective in the pH range of 7.6-9.0. hbdsbio.com Tris (tris(hydroxymethyl)aminomethane) has a similar pKa and is useful in the pH 7.0-9.0 range, while HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is typically used for maintaining physiological pH in the 6.8-8.2 range. hbdsbio.comhopaxfc.com
A key difference lies in their interaction with metal ions. This compound exhibits a weak chelating effect, which can be advantageous in enzyme reactions where metal ions are essential cofactors, as it does not significantly sequester them from the active site. vacutaineradditives.com In contrast, some buffers can interfere more strongly. nih.gov The stability of this compound is also temperature-dependent; its pKa decreases as temperature increases, a factor that must be considered when performing experiments at temperatures other than ambient.
| Property | This compound | Tris | HEPES |
|---|---|---|---|
| pKa (at 25°C) | 8.26 bio-world.com | 8.1 | 7.5 |
| Useful pH Range | 7.6 - 9.0 hbdsbio.com | 7.0 - 9.0 hbdsbio.com | 6.8 - 8.2 hopaxfc.com |
| Molecular Weight (g/mol) | 163.17 | 121.14 | 238.30 |
| Key Characteristics | Weak metal chelation; used for enzyme assays and electrophoresis. vacutaineradditives.comchemicalbook.com | Primary amine can interfere with some reactions; widely used in molecular biology. hopaxfc.comchemicalbook.com | Zwitterionic; minimal interaction with metal ions; common in cell culture. hopaxfc.com |
The choice of buffer can have direct consequences on protein function. For example, in studies of alkaline phosphatase, Tris buffer was found to yield the highest maximal velocity (Vmax), while glycine buffer produced the lowest. Buffers like Tris can sometimes participate in enzymatic reactions, for example by acting as a proton acceptor. amazonaws.com this compound, being structurally similar to glycine, is generally considered less reactive and provides a stable environment for enzyme assays, such as the determination of serum guaninease. chemicalbook.comhbdsbio.com
In protein crystallization, the buffer is a critical component of the mother liquor. This compound is frequently used in crystallization screens due to its effectiveness in promoting the formation of high-quality crystals for a variety of proteins. sigmaaldrich.comhbdsbio.com Its ability to maintain a stable pH in the alkaline range without significantly interacting with the protein surface makes it a preferred choice over buffers that might inhibit crystal contacts. nih.gov
The optimal buffer is application-dependent.
This compound is particularly recommended for low-temperature biochemical work, thin-layer ion exchange chromatography, and as a buffer for certain enzyme reactions and electrophoresis protocols. hbdsbio.comdiscofinechem.com
Tris is a mainstay in molecular biology for applications like DNA/RNA extraction and electrophoresis (as Tris-acetate-EDTA or TAE, and Tris-borate-EDTA or TBE buffers). hopaxfc.com
HEPES is favored in cell culture media because its pKa is closer to physiological pH (7.4), and it is generally considered non-toxic to cells. hopaxfc.com
Spectroscopic Characterization of this compound in Different Environments
Understanding the spectroscopic signature of this compound is essential for its use in analytical studies and for monitoring its behavior in different chemical environments, particularly as a function of pH. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy can provide detailed information about its protonation state and molecular structure. nih.gov
In its zwitterionic form, prevalent near neutral pH, this compound's structure contains a protonated tertiary amine (R₃N⁺H) and a deprotonated carboxylate group (-COO⁻). As the pH of the solution increases through its buffering range (pH 7.6 to 9.0), the tertiary amine group deprotonates. This change in protonation state can be monitored spectroscopically.
NMR Spectroscopy: ¹H NMR spectra of this compound show characteristic peaks for the protons on the hydroxyethyl groups and the glycine backbone. chemicalbook.com As the pH increases, the chemical shifts of protons adjacent to the amine group are expected to change significantly upon deprotonation, providing a direct probe of the buffer's ionization state.
FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to changes in chemical bonds. The FTIR spectrum of this compound shows characteristic absorption bands for O-H stretching (from the hydroxyl groups), C-H stretching, and importantly, the symmetric and asymmetric stretches of the carboxylate (-COO⁻) group. spectrabase.com As the amine group deprotonates with increasing pH, subtle shifts in the vibrational modes of the N-C and adjacent C-C bonds would be expected. Raman spectroscopy, which is highly sensitive to non-polar bonds and symmetric vibrations, can complement FTIR in identifying these structural changes. nih.govresearchgate.net
| Spectroscopic Technique | Key Features for this compound (N,N-Bis(2-hydroxyethyl)glycine) |
|---|---|
| ¹H NMR | Signals corresponding to protons on the glycine backbone (-CH₂-) and the hydroxyethyl groups (-N-CH₂-CH₂-OH). Chemical shifts are sensitive to the protonation state of the adjacent tertiary amine. chemicalbook.comhmdb.ca |
| FTIR | Broad O-H stretching band (~3200-3600 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), strong asymmetric (~1600 cm⁻¹) and symmetric (~1400 cm⁻¹) stretching of the carboxylate group (-COO⁻). spectrabase.com |
| Raman | Provides complementary vibrational data, particularly for skeletal C-C and C-N vibrations. Changes in peak position and intensity can be correlated with the deprotonation of the amine group at alkaline pH. nih.gov |
| Mass Spectrometry | Confirms the molecular weight (163.17 g/mol) and provides fragmentation patterns that elucidate the molecular structure. nih.gov |
By characterizing these spectral changes, researchers can not only confirm the integrity of the buffer but also study its interactions with other molecules in solution, such as proteins or metal ions, providing a deeper understanding of the biochemical system as a whole.
Infrared Spectroscopy (IR)
Infrared (IR) spectroscopy measures the interaction of infrared radiation with matter, causing molecular vibrations such as stretching and bending of covalent bonds. wikipedia.orgmsu.edu Each type of bond vibrates at a characteristic frequency, making the resulting IR spectrum a unique "fingerprint" of the molecule. libretexts.orgmasterorganicchemistry.com This method is highly effective for identifying the functional groups present in a compound. wikipedia.orglibretexts.org
The IR spectrum for this compound has been compiled by the National Institute of Standards and Technology (NIST). nist.gov The spectrum was obtained on a solid-state sample using a Fourier transform infrared (FTIR) spectrometer. nist.gov Key absorption bands in the spectrum correspond to the various functional groups within the this compound molecule, including the hydroxyl (-OH), carboxyl (-COOH), and tertiary amine (C-N) groups.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Association | Vibration Type |
|---|---|---|
| ~3500 | O-H | Stretching (from hydroxyl and carboxyl groups) |
| ~3000 | C-H | Stretching (from alkane backbone) |
| ~1700 | C=O | Stretching (from carboxyl group) |
Data interpreted from general IR correlation tables and the known structure of this compound. msu.edumasterorganicchemistry.comnist.gov
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by optically active, chiral molecules. wikipedia.orglibretexts.org This technique is particularly sensitive to the three-dimensional structure of molecules and is widely used to study the secondary and tertiary structures of biomolecules like proteins and nucleic acids. libretexts.orgwisc.edu
This compound, with the chemical name N,N-Bis(2-hydroxyethyl)glycine, possesses a chiral center. Due to this chirality, it is expected to exhibit a CD spectrum. CD spectroscopy can be a powerful tool for investigating the conformational properties of this compound in solution. nih.gov Furthermore, when a chiral molecule like this compound binds to another molecule, such as a protein or a metal ion, it can induce a change in the CD spectrum, providing information about the binding interaction and the geometry of the resulting complex. nih.gov While CD is a standard tool for assessing the conformational integrity of proteins and peptides, its application can extend to smaller chiral molecules to probe their structure and interactions. wisc.edumit.edu
Role of this compound in Material Science and Engineering
Beyond its applications in biochemistry, this compound has demonstrated significant utility in material science, particularly as a chemical additive in the construction industry. nbinno.comnbinno.com It functions as a nitrogenous strength enhancer that can regulate the properties of cementitious materials. researchgate.net
Regulation of Cement Hydration and Properties
Cement hydration is a complex series of chemical reactions between cement particles and water, leading to the formation of hydration products that create a hardened, durable material. nih.govnist.govtrb.org this compound has been systematically investigated for its effects on the hydration process and properties of Portland cement. researchgate.net
Research indicates that this compound can influence the hydration kinetics of the primary mineral phases in cement. researchgate.net Specifically, low dosages of this compound have been shown to accelerate the hydration of tricalcium silicate (B1173343) (C₃S) and tricalcium aluminate (C₃A), which are crucial for early strength development. researchgate.net It also promotes the conversion of ettringite (AFt) to calcium monosulfoaluminate (AFm), another important phase in the hydrated cement paste. researchgate.net Additionally, the presence of this compound can lead to a higher Calcium/Silica (Ca/Si) ratio in the calcium-silicate-hydrate (C-S-H) phase, the main binding agent in cement. researchgate.net The additive also helps to decrease the pore size of the hardened cement paste at an early age, contributing to a denser microstructure. nbinno.comresearchgate.net
Effects on Morphology of Cement Crystals
The microstructure and morphology of the crystalline phases formed during hydration significantly impact the final properties of the cement. nih.gov this compound has been found to alter the crystal morphology of key hydration products. nbinno.comresearchgate.net
Enhancement of Mechanical Performance of Cement
The modifications to the hydration process and crystal morphology induced by this compound translate directly to improvements in the mechanical performance of the hardened cement. researchgate.net The accelerated hydration and denser microstructure contribute to enhanced early-age strength. researchgate.netmdpi.com
Studies have demonstrated that a very low dosage of this compound can lead to a substantial increase in compressive strength. However, the concentration is critical, as excessive amounts of this compound can be detrimental to strength development in both the early and late stages. researchgate.net
Table 3: Effect of this compound on Compressive Strength of Portland Cement
| This compound Dosage (% by weight of cement) | Age of Cement | Compressive Strength Increase (%) | Reference |
|---|---|---|---|
| 0.03% | 3 days | 30.9% | researchgate.net |
This enhancement makes this compound a valuable additive for applications where rapid strength gain is desirable, contributing to the development of high-performance concrete. researchgate.netmdpi.commdpi.com
Quality Control and Purity Considerations in Bicine Research
Trace Elemental Analysis and its Importance
High-purity Bicine, often labeled as "BioXtra" or "BioPerformance Certified," undergoes stringent testing protocols that include trace metal analysis to ensure minimal levels of contaminants like heavy metals. sigmaaldrich.commerckmillipore.com For example, some suppliers specify maximum limits for heavy metals (as lead) to be as low as 0.0005%. merckmillipore.comlobachemie.com The presence of certain metal ions like copper (Cu), zinc (Zn), and selenium (Se) is known to be critical for the performance of mammalian cell culture during antibody production. sigmaaldrich.com Therefore, using this compound with well-characterized and low levels of trace metal impurities is essential for applications where metal ion concentration is a critical parameter. sigmaaldrich.comresearchgate.net
The source of raw materials and the manufacturing process are key factors in controlling heavy metal content. hbdsbio.com Advanced purification techniques, such as the use of ion exchange resins and membrane separation technologies like ultrafiltration and reverse osmosis, are employed to remove heavy metal ions from this compound solutions during production. hbdsbio.com
Purity Standards and Analytical Methods for this compound
The purity of this compound is typically determined by titration and is often specified as ≥99%. lobachemie.comsigmaaldrich.comsigmaaldrich.comvwr.com This high level of purity is crucial to ensure that the buffering capacity and other properties of the this compound solution are not compromised by the presence of byproducts from synthesis or degradation. sigmaaldrich.comhbdsbio.com
Several analytical methods are employed to assess the purity of this compound and to identify and quantify any impurities. These methods include:
Infrared (IR) Spectroscopy: IR spectra are used to confirm the chemical identity of the this compound molecule by comparing its spectrum to that of a known standard. lobachemie.comfishersci.no
Ultraviolet (UV) Absorbance: Low UV absorbance at specific wavelengths (e.g., 250 nm or 260 nm) is an indicator of purity, as many organic impurities absorb UV light. merckmillipore.comlobachemie.comsigmaaldrich.com
Water Content (Karl Fischer Titration): The amount of water present in the solid this compound powder is measured, as excess moisture can affect its stability and handling. lobachemie.comcrystalgen.com
Ion Chromatography with Mass Spectrometry (IC-MS): This advanced technique can be used for the determination of this compound in complex matrices, such as gas treating amine solutions, where it can be a degradation product. wecklabs.com
For biological research, it is imperative to use this compound that is free from contaminants such as DNases, RNases, proteases, and phosphatases, especially in molecular biology applications. abioreagents.com
Impact of Impurities on Research Outcomes
Impurities in this compound can have a profound impact on research outcomes, leading to a variety of issues. hbdsbio.com For instance, byproducts from the synthesis of organic buffers can interfere with biological processes, affecting enzyme activity and protein aggregation. sigmaaldrich.com The presence of heavy metal impurities can be particularly problematic in studies involving metal-dependent enzymes or in cell culture systems where specific metal ion concentrations are critical. sigmaaldrich.comhopaxfc.com
In industrial applications, such as gas treating, this compound can be a degradation product of amine solutions and contribute to the formation of heat-stable amine salts (HSAS). wecklabs.com High levels of this compound and HSAS have been linked to the corrosion of equipment. wecklabs.comresearchgate.net The chelating nature of this compound can initiate a rapid corrosion process, particularly in the presence of hydrogen sulfide (B99878) (H₂S). wecklabs.com
In a research context, the use of high-purity this compound is essential to avoid such confounding factors. hbdsbio.com Ensuring that the buffer itself does not introduce variables that could alter the experimental system is a cornerstone of reliable scientific investigation. biosynth.com
Storage and Handling for Maintaining this compound Integrity
Proper storage and handling are critical for maintaining the purity and stability of this compound. bioshopcanada.com this compound is typically a white crystalline powder that should be stored in a cool, dry, and well-ventilated area. scbt.comdojindo.com The recommended storage temperature is generally room temperature, between 15°C and 30°C, although some sources suggest a range of 4°C to 25°C. merckmillipore.comchemimpex.comchemicalbook.comhbdsbio.com It is important to avoid freezing. merckmillipore.com
Key considerations for storage and handling include:
Containers: this compound should be stored in its original, securely sealed containers to prevent contamination and moisture absorption. scbt.comhbdsbio.com Suitable containers include lined metal cans, plastic pails, and polyliner drums. scbt.com
Humidity Control: this compound is prone to absorbing moisture from the air, which can cause it to clump and may affect its shelf life. chemicalbook.comhbdsbio.com Therefore, it should be stored in a dry environment. hbdsbio.com
Light Sensitivity: Prolonged exposure to light can lead to the degradation of this compound. It is recommended to store it in a location with low light, avoiding direct sunlight. hbdsbio.com
Incompatible Materials: this compound should be stored away from incompatible materials, particularly oxidizing agents. scbt.com
Handling Procedures: When handling this compound powder, it is important to avoid generating dust. bioshopcanada.com Using the product in a well-ventilated area and wearing appropriate personal protective equipment, such as gloves and safety glasses, is recommended. bioshopcanada.comscbt.com
For prepared this compound solutions, refrigerated storage at 2°C to 8°C can extend stability. hbdsbio.com However, long-term storage of solutions is not recommended due to the risk of bacterial growth. chemicalbook.com If a refrigerated solution is used, it should be allowed to reach room temperature before use to avoid sudden temperature changes that could affect its buffering performance. hbdsbio.com
Future Directions in Bicine Research
Exploration of Bicine's Role in Emerging Biotechnologies
The unique properties of this compound (N,N-Bis(2-hydroxyethyl)glycine) position it as a valuable compound in several emerging areas of biotechnology. While traditionally used as a biological buffer, its potential extends into cutting-edge applications such as gene editing, bioprinting, and synthetic biology. scbt.comnih.govuu.nl
In the realm of gene editing , particularly CRISPR-Cas9 systems, this compound is utilized in buffer solutions during key experimental steps. For instance, it is a component of buffers used in the structural analysis of CRISPR-Cas complexes, such as the Cpf1 endonuclease R-loop complex. scispace.com The stability and pH control afforded by this compound are critical for maintaining the integrity and activity of the enzymes and nucleic acids involved in these precise gene-editing technologies. scispace.combiorxiv.orgplos.org
Bioprinting , a revolutionary technology for fabricating tissue-like structures, also stands to benefit from this compound. nih.govsryahwapublications.comjscimedcentral.com The development of bioinks, which are materials containing living cells used in 3D bioprinting, requires careful formulation to ensure cell viability and the desired mechanical properties of the printed construct. nih.govnih.gov this compound can be a component in the buffer systems used to prepare and maintain these bioinks, contributing to a stable environment for the encapsulated cells. uu.nljscimedcentral.com
Synthetic biology , which involves the design and construction of new biological parts, devices, and systems, represents another frontier for this compound applications. sryahwapublications.comgoogle.com The assembly and characterization of synthetic genetic circuits and the engineering of microorganisms for novel functions often rely on precise and stable in vitro conditions, a role well-suited for a zwitterionic buffer like this compound. google.comcore.ac.uk Its use in proteomic analyses of organisms with engineered traits further highlights its utility in this field. usda.gov
The following table summarizes the potential applications of this compound in these emerging biotechnologies:
| Emerging Biotechnology | Potential Role of this compound | Key Research Findings |
| Gene Editing (CRISPR) | Component of reaction and storage buffers. | Used in buffers for studying the structure and function of CRISPR-Cas9 and related enzymes like Cpf1. scispace.combiorxiv.org |
| Bioprinting | Component of bioink formulations and cell culture media. | This compound can help maintain pH and osmolarity, crucial for cell viability during and after the printing process. uu.nlnih.govjscimedcentral.com |
| Synthetic Biology | Buffer for in vitro characterization of synthetic biological circuits and pathways. | Provides stable conditions for enzymatic reactions and molecular binding studies essential for designing and testing synthetic systems. google.comcore.ac.uk |
Advanced Computational Studies on this compound's Molecular Interactions
Computational methods, such as molecular dynamics (MD) simulations and density functional theory (DFT), are increasingly being used to investigate the molecular interactions of this compound at an atomic level. researchgate.netscielo.org.co These studies provide valuable insights that can guide the development of new applications for this compound and its derivatives.
Molecular dynamics simulations have been employed to study the interaction of this compound with various biomolecules. For example, simulations can reveal how this compound binds to proteins, potentially influencing their structure and function. researchgate.netnsf.gov Understanding these interactions is crucial for applications where this compound is used as more than just a buffer, such as in protein crystallization or as a component in therapeutic formulations. researchgate.netriverlandtrading.com
Density functional theory (DFT) calculations have been used to study the electronic properties of this compound and its derivatives. researchgate.net This information is particularly relevant for understanding its reactivity and its potential to interact with metal ions and other small molecules. For instance, DFT studies have been used to investigate the corrosion inhibition properties of glycine (B1666218) derivatives like this compound. researchgate.net
These computational approaches have been instrumental in:
Predicting Binding Affinities: Simulating the binding of this compound to target molecules, such as enzymes or receptors, to predict the strength of the interaction. researchgate.net
Elucidating Interaction Mechanisms: Providing a detailed picture of the non-covalent interactions (e.g., hydrogen bonds, electrostatic interactions) that govern this compound's binding to other molecules. researchgate.netresearchgate.net
Guiding the Design of Derivatives: Using computational insights to design new this compound-based molecules with enhanced properties for specific applications.
Development of this compound-Containing Smart Materials
"Smart materials" are materials that respond to specific external stimuli, such as changes in pH, temperature, or the presence of a particular molecule. This compound is being explored as a component in the development of such materials, particularly in the biomedical field.
One area of interest is the creation of This compound-containing hydrogels . Hydrogels are cross-linked polymer networks that can absorb large amounts of water. By incorporating this compound, these hydrogels can be designed to release a therapeutic agent in response to a specific pH trigger. cornell.edu For instance, a study demonstrated the formation of hollow-sphere DNA hydrogels using this compound and aluminum ions, which could have applications in drug delivery. cornell.edu
Another application is the surface functionalization of nanoparticles with this compound or its derivatives. nih.govresearchgate.net This can improve the biocompatibility and cellular uptake of the nanoparticles. nih.govencyclopedia.pub For example, tannic acid-mediated surface functionalization of polymeric nanoparticles has been achieved using this compound buffer, allowing for the attachment of various ligands to control cell-nanoparticle interactions. nih.govresearchgate.net
The development of this compound-containing smart materials holds promise for:
Controlled Drug Delivery: Designing systems that release drugs at a specific site and time in response to physiological signals. cornell.eduprolynxinc.com
Tissue Engineering: Creating scaffolds that can respond to cellular cues and promote tissue regeneration. nih.gov
Biosensors: Developing materials that change their properties in the presence of a target analyte, enabling detection. whiterose.ac.uk
Novel Applications in Diagnostics and Therapeutics
Beyond its role as a buffer, this compound and its derivatives are being investigated for novel applications in diagnostics and therapeutics.
In the field of diagnostics , this compound's ability to interact with specific molecules is being harnessed to develop new biosensors. whiterose.ac.uknih.govazosensors.com For example, this compound has been used in the development of electrochemical biosensors. whiterose.ac.uk Its presence in certain foods has also led to suggestions that it could serve as a potential biomarker for the consumption of those foods. hmdb.ca
In therapeutics , this compound is being explored as a component of drug delivery systems and as a scaffold for creating new therapeutic agents. wikipedia.org Studies have shown that conjugating this compound to certain drugs can improve their solubility and potential for crossing cell membranes. tandfonline.commostwiedzy.pl For instance, derivatives of this compound conjugated with an inhibitor of glucosamine-6-phosphate synthase have shown moderate antifungal activity. tandfonline.comnih.gov this compound linkers have also been developed for the controlled release of proteins and peptides, potentially enhancing their therapeutic efficacy. researchgate.net A notable area of research involves the finding that this compound can promote the rapid formation of β-sheet-rich amyloid-β fibrils, which is significant for in vitro studies related to Alzheimer's disease research. nih.govplos.org
The following table highlights some of the novel diagnostic and therapeutic applications of this compound:
| Application Area | Specific Use | Research Findings |
| Diagnostics | Component of biosensors. | Used in the fabrication of electrochemical biosensors and proposed as a potential food consumption biomarker. whiterose.ac.ukhmdb.ca |
| Therapeutics | Drug delivery systems. | This compound-drug conjugates have been synthesized to improve drug properties like lipophilicity and cell penetration. tandfonline.commostwiedzy.pl |
| Antifungal agents. | This compound derivatives have demonstrated moderate antifungal activity. tandfonline.comnih.gov | |
| Alzheimer's Research. | This compound promotes the rapid aggregation of amyloid-β40, facilitating the screening of potential therapeutic molecules. nih.govplos.org | |
| Controlled Release. | This compound-based linkers enable the controlled in vivo and in vitro release of PEGylated proteins. researchgate.net |
Q & A
Q. How to prepare and standardize Bicine buffer solutions for biochemical assays?
this compound buffer is typically prepared at concentrations between 20–100 mM. To standardize:
- Dissolve this compound in ultrapure water, adjust pH to 8.1–8.5 using NaOH or HCl, and verify with a calibrated pH meter.
- Filter-sterilize (0.22 µm) to remove particulates that may interfere with sensitive assays like enzyme activity measurements.
- Validate buffer compatibility with downstream reagents (e.g., avoid divalent cations if studying metalloenzymes) .
Q. What criteria should guide the selection of this compound over other buffers (e.g., Tris or HEPES) in protein studies?
this compound is preferred in low-temperature or long-duration experiments due to its minimal pH drift (±0.02 pH units at 4°C over 24 hours). Key considerations:
- pKa : Use this compound (pKa 8.3) for pH 7.5–9.0 ranges, ideal for alkaline phosphatase or nucleic acid ligases.
- Ionic strength : this compound’s zwitterionic nature reduces ionic interference in electrophoretic mobility shift assays (EMSAs) .
Q. How to optimize this compound concentration for enzyme activity assays without inhibiting catalytic function?
- Perform dose-response experiments: Test this compound at 10–150 mM while monitoring enzyme kinetics (e.g., Vmax and Km via Michaelis-Menten plots).
- Compare activity in this compound vs. alternative buffers (e.g., Tris-HCl) to identify inhibition thresholds. For example, this compound >100 mM may chelate Mg²⁺ in ATP-dependent reactions .
Advanced Research Questions
Q. How does this compound influence protein crystallization, and what methodological adjustments improve crystal quality?
this compound stabilizes proteins by reducing aggregation during crystallization screens:
Q. What experimental strategies resolve contradictions in this compound’s role in amyloid-beta (Aβ) aggregation studies?
Conflicting results (e.g., this compound promoting Aβ40 fibril formation vs. stabilizing monomers) require:
- Controls : Compare aggregation kinetics in this compound vs. PBS using Thioflavin T (ThT) fluorescence and TEM.
- Replication : Repeat assays under varying temperatures (25°C vs. 37°C) and agitation speeds.
- Data normalization : Express ThT signals relative to PBS controls to account for buffer-specific background noise .
Q. How to design a robust protocol for nucleic acid extraction using this compound-based solutions?
- Combine this compound (20 mM) with chaotropic salts (e.g., guanidine HCl) in lysis buffers to inhibit nucleases.
- Validate purity via A260/A280 ratios (>1.8) and agarose gel electrophoresis. For RNA, include RNase inhibitors and perform extractions at 4°C .
Methodological and Analytical Considerations
Q. How to troubleshoot inconsistent results in this compound-mediated biosensor applications?
- Sensor calibration : Pre-equilize this compound-containing sensors in assay buffer for 30 minutes to stabilize pH.
- Interference checks : Test for cross-reactivity with biological matrices (e.g., serum) using spike-and-recovery experiments .
Q. What statistical approaches are recommended for analyzing this compound’s effects on enzyme kinetics?
- Fit kinetic data to nonlinear regression models (e.g., GraphPad Prism).
- Report 95% confidence intervals for Km and Vmax. Use ANOVA to compare buffer conditions, with post-hoc Tukey tests for multiple comparisons .
Tables for Comparative Analysis
Q. Table 1: this compound Applications in Biochemical Research
Q. Table 2: Comparison of Buffers in Enzyme Assays
| Buffer | pKa | Mg²⁺ Compatibility | Recommended Use Cases |
|---|---|---|---|
| This compound | 8.3 | Low | Alkaline phosphatase, ligases |
| Tris | 8.1 | Moderate | PCR, DNA electrophoresis |
| HEPES | 7.5 | High | Cell culture, redox reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
